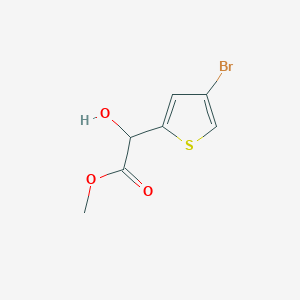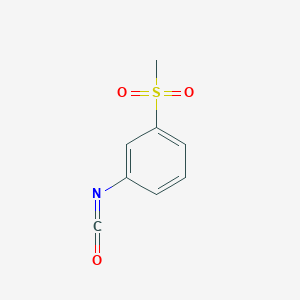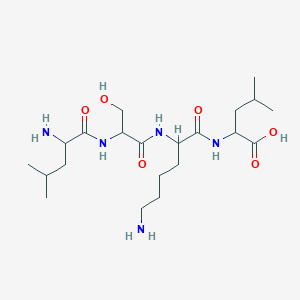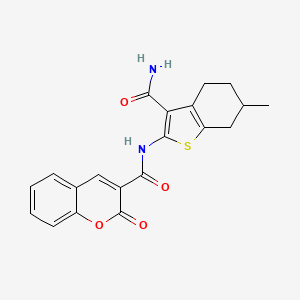![molecular formula C18H15Cl3N2O2 B12117610 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B12117610.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(5-chloro-1H-indol-3-yl)éthyl]-2-(2,4-dichlorophénoxy)acétamide est un composé organique synthétique appartenant à la classe des dérivés indoliques. Les dérivés indoliques sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-[2-(5-chloro-1H-indol-3-yl)éthyl]-2-(2,4-dichlorophénoxy)acétamide implique généralement les étapes suivantes :
Matières premières : La synthèse commence avec le 5-chloroindole et l’acide 2,4-dichlorophénoxyacétique.
Formation d’un intermédiaire : Le 5-chloroindole est mis à réagir avec le bromoacétate d’éthyle en présence d’une base telle que le carbonate de potassium pour former un ester intermédiaire.
Hydrolyse : L’ester est ensuite hydrolysé pour former l’acide carboxylique correspondant.
Amidation : L’acide carboxylique est mis à réagir avec l’acide 2,4-dichlorophénoxyacétique en présence d’un agent de couplage comme la N,N’-dicyclohexylcarbodiimide (DCC) pour former le produit final amide.
Méthodes de production industrielle
En milieu industriel, la synthèse de N-[2-(5-chloro-1H-indol-3-yl)éthyl]-2-(2,4-dichlorophénoxy)acétamide peut être mise à l’échelle à l’aide de réacteurs à écoulement continu. Cette méthode permet un meilleur contrôle des conditions réactionnelles, des rendements plus élevés et une sécurité accrue par rapport aux procédés discontinus.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau de la partie indolique, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle dans la partie acétamide, le convertissant potentiellement en une amine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des réactions de substitution en conditions basiques.
Principaux produits
Oxydation : Dérivés indoliques oxydés.
Réduction : Dérivés aminés réduits.
Substitution : Dérivés indoliques ou phénoxy substitués.
Applications De Recherche Scientifique
N-[2-(5-chloro-1H-indol-3-yl)éthyl]-2-(2,4-dichlorophénoxy)acétamide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif présentant des propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigué pour ses effets thérapeutiques potentiels, en particulier dans le traitement du cancer et des maladies inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse d’agrochimiques.
Mécanisme D'action
Le mécanisme d’action de N-[2-(5-chloro-1H-indol-3-yl)éthyl]-2-(2,4-dichlorophénoxy)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes ou des récepteurs impliqués dans les voies de signalisation cellulaire.
Voies impliquées : Il peut moduler les voies liées à la prolifération cellulaire, à l’apoptose et à l’inflammation, exerçant ainsi ses effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
N-[2-(1H-indol-3-yl)éthyl]-2-(4-isobutylphényl)propanamide : Un autre dérivé indolique présentant des caractéristiques structurelles similaires mais des substituants différents.
Acide indole-3-acétique : Un dérivé indolique naturel ayant une activité hormonale végétale.
5-chloroindole : Un dérivé indolique plus simple qui sert de matière première pour la synthèse de composés plus complexes.
Unicité
N-[2-(5-chloro-1H-indol-3-yl)éthyl]-2-(2,4-dichlorophénoxy)acétamide est unique en raison de la présence à la fois de substituants chloro et phénoxy, qui confèrent des propriétés chimiques et biologiques distinctes. Ces caractéristiques en font un composé précieux pour diverses applications de recherche et des utilisations thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C18H15Cl3N2O2 |
|---|---|
Poids moléculaire |
397.7 g/mol |
Nom IUPAC |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C18H15Cl3N2O2/c19-12-1-3-16-14(7-12)11(9-23-16)5-6-22-18(24)10-25-17-4-2-13(20)8-15(17)21/h1-4,7-9,23H,5-6,10H2,(H,22,24) |
Clé InChI |
IGFDAXZZMFVXPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12117532.png)

![1-({[4-(Trifluoromethoxy)phenoxy]acetyl}amino)cyclopentanecarboxylic acid](/img/structure/B12117540.png)

![Benzoic acid, 5-[6-amino-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-2-hydroxy-](/img/structure/B12117555.png)
![2-[5-(4-Chloro-phenyl)-1h-[1,2,4]triazol-3-yl]-phenylamine](/img/structure/B12117556.png)
![9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12117561.png)

![3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo-](/img/structure/B12117567.png)
![[6-(Methylamino)pyridin-3-yl]methanol](/img/structure/B12117580.png)
![5-(3-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B12117586.png)


